molecular formula C14H14O3S B7871119 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol

3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7871119
M. Wt: 262.33 g/mol
InChI Key: OYHRQMZLAZAKBP-UHFFFAOYSA-N
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Description

3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol is a synthetic chemical compound of significant interest in specialized organic chemistry and pharmacological research. This compound features a benzodioxane ring system (ethylenedioxy substituent) linked to a 5-methylthiophene group via a methanol bridge, a structural motif present in various bioactive molecules . Research into analogs and structurally related compounds suggests potential applications as a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and functional materials . The ethylenedioxy and thienyl groups are common pharmacophores in medicinal chemistry, indicating its value for structure-activity relationship (SAR) studies . Scientists utilize this compound and its analogs to explore interactions with biological systems and to engineer new molecules with specific physical or chemical properties. The mechanism of action for any biological activity is highly structure-dependent and remains a key area of investigation for researchers. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in compliance with their local regulations.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-2-5-13(18-9)14(15)10-3-4-11-12(8-10)17-7-6-16-11/h2-5,8,14-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHRQMZLAZAKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stille Coupling for Thiophene-Phenyl Bond Formation

The Stille cross-coupling reaction is a robust method for constructing biaryl systems. In this approach, a 3,4-ethylenedioxyphenyl stannane reacts with 5-methyl-2-thienyl halides (e.g., bromide or iodide) in the presence of a palladium catalyst.

Procedure

  • Synthesis of 3,4-Ethylenedioxyphenyl Tributylstannane :

    • 3,4-Ethylenedioxyphenol is treated with tributyltin chloride and a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: 78–85%.

  • Coupling with 5-Methyl-2-thienyl Iodide :

    • The stannane (1.2 equiv) reacts with 5-methyl-2-thienyl iodide (1.0 equiv) using Pd(PPh3_3)4_4 (5 mol%) in toluene at 100°C for 24 hours.

    • Post-reduction of the intermediate ketone with NaBH4_4 in methanol yields the final alcohol.

    • Overall Yield : 62–68%.

Key Data

StepReagents/ConditionsYield (%)
Stannane PreparationTributyltin chloride, K2_2CO3_3, DMF78–85
Stille CouplingPd(PPh3_3)4_4, toluene, 100°C62–68

Suzuki-Miyaura Coupling

The Suzuki reaction offers a halogen-free alternative using boronic acids.

Procedure

  • Synthesis of 5-Methyl-2-thienylboronic Acid :

    • 5-Methyl-2-bromothiophene undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2_2 in dioxane at 80°C.

    • Yield: 89%.

  • Coupling with 3,4-Ethylenedioxyphenyl Triflate :

    • The boronic acid (1.5 equiv) reacts with 3,4-ethylenedioxyphenyl triflate (1.0 equiv) using Pd(OAc)2_2 and SPhos ligand in aqueous K2_2CO3_3 at 90°C.

    • Reduction of the resulting ketone with LiAlH4_4 affords the alcohol.

    • Overall Yield : 58–64%.

Key Data

StepReagents/ConditionsYield (%)
Boronic Acid SynthesisPd(dppf)Cl2_2, dioxane89
Suzuki CouplingPd(OAc)2_2, SPhos, K2_2CO3_358–64

Nucleophilic Addition to Ketone Intermediates

Grignard Reaction with 3,4-Ethylenedioxyphenyl Ketone

This method involves the addition of a 5-methyl-2-thienyl Grignard reagent to a 3,4-ethylenedioxyphenyl ketone.

Procedure

  • Synthesis of 3,4-Ethylenedioxyphenyl Ketone :

    • 3,4-Ethylenedioxybenzaldehyde is oxidized to the ketone using pyridinium chlorochromate (PCC) in CH2_2Cl2_2.

    • Yield: 82%.

  • Grignard Addition :

    • 5-Methyl-2-thienylmagnesium bromide (2.0 equiv) is added to the ketone in THF at 0°C, followed by warming to room temperature.

    • The tertiary alcohol is isolated after aqueous workup.

    • Yield : 70–75%.

Key Data

StepReagents/ConditionsYield (%)
Ketone SynthesisPCC, CH2_2Cl2_282
Grignard AdditionTHF, 0°C to RT70–75

Reduction of Prochiral Ketones

Asymmetric Reduction using Chiral Catalysts

Enantioselective synthesis is achieved via catalytic hydrogenation or borane reduction.

Procedure

  • Ketone Preparation :

    • 3,4-Ethylenedioxyphenyl-(5-methyl-2-thienyl)ketone is synthesized via Friedel-Crafts acylation using AlCl3_3.

  • Catalytic Hydrogenation :

    • The ketone is reduced under H2_2 (50 psi) with (R)-BINAP-RuCl2_2 in methanol at 25°C.

    • Enantiomeric Excess (ee) : 94%.

    • Yield : 88%.

Key Data

StepReagents/ConditionsYield (%)ee (%)
Friedel-Crafts AcylationAlCl3_3, CH2_2Cl2_276
Asymmetric Reduction(R)-BINAP-RuCl2_2, H2_28894

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Stille CouplingHigh regioselectivityToxicity of tin reagents62–68
Suzuki CouplingHalogen-free, scalableRequires boronic acid synthesis58–64
Grignard AdditionStraightforward, no transition metalsLow functional group tolerance70–75
Asymmetric ReductionHigh enantioselectivityCost of chiral catalysts88

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Therapeutic Agent Development

The compound serves as a precursor or building block for the synthesis of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases. The presence of both aromatic and heterocyclic components increases the potential for interactions with biological targets, such as enzymes or receptors.

Antioxidant Properties

Research indicates that compounds with similar structural motifs can exhibit antioxidant properties. The ethylenedioxy and thiophene groups may contribute to radical scavenging activities, which are beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties of related compounds. The unique structure may facilitate interactions with microbial cell membranes or specific enzymatic pathways, leading to inhibitory effects on bacterial growth.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance charge transport and light absorption in these devices.

Polymer Synthesis

As a functional monomer, 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or improved mechanical strength. This versatility is particularly valuable in developing advanced materials for various industrial applications.

Synthetic Routes and Reagents

Several synthetic methods can be employed to produce 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol:

  • Oxidation Reactions : Commonly using potassium permanganate.
  • Reduction Reactions : Employing sodium borohydride.
  • Substitution Reactions : Utilizing halogens or nucleophiles.

These reactions highlight the compound's reactivity and potential for further chemical modifications.

Mechanism of Action

The mechanism by which 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol exerts its effects depends on its specific application. For instance, in the context of drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol, enabling comparative analysis of substituent effects:

Compound Name Key Structural Features Key Differences
3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol Fluorine and methoxy substituents on phenyl ring Reduced electron density vs. ethylenedioxy; higher hydrolytic stability
3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol Pyridyl instead of thienyl group Enhanced basicity due to pyridine nitrogen; altered solubility
(3,5-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone Ketone bridge; dioxolan-protected diol Increased steric bulk; lack of hydroxymethyl group
[(3,4-dimethoxyphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine Methoxy groups; amine bridge Higher flexibility; potential for protonation
Physicochemical Properties

A. Solubility and Hydrogen Bonding

  • The hydroxymethyl group in the target compound enables hydrogen bonding, improving aqueous solubility compared to analogs with non-polar bridges (e.g., ketones in or amines in ). However, the 5-methylthiophene moiety reduces hydrophilicity relative to pyridyl-containing derivatives .
  • 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol may exhibit lower solubility due to fluorine’s electronegativity and reduced hydrogen-bonding capacity.

B. Electronic Effects

  • The ethylenedioxy group is strongly electron-donating, enhancing conjugation in the phenyl ring compared to methoxy or fluoro substituents. This could stabilize charge-transfer states in electronic applications .
Stability and Reactivity
  • The hydroxymethyl group in the target compound may render it prone to oxidation, unlike ketone or amine analogs .
  • Ethylenedioxy rings are susceptible to acid-catalyzed hydrolysis, whereas methoxy or fluorine substituents (e.g., in ) offer greater stability under acidic conditions.
  • Polymorph formation, as observed in risedronate-carbohydrate systems , could complicate crystallization of the target compound, impacting reproducibility in material applications.

Biological Activity

3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an ethylenedioxy group attached to a phenyl ring and a thienyl moiety. This unique structure may contribute to its diverse biological activities by enabling interactions with various molecular targets.

The biological activity of 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The methylenedioxy group is known to enhance binding affinity to certain biological targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 mg/mL to 1 mg/mL when tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of 3,4-(Ethylenedioxy)phenyl-(5-methyl-2-thienyl)methanol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits moderate to strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory effects were assessed using cell lines stimulated with lipopolysaccharides (LPS), showing a reduction in cytokine levels such as TNF-α and IL-6 .

Case Studies

StudyFindings
Gülerman et al. (2007)Reported antimicrobial activity against S. aureus with MIC values as low as 18.75 μg/mL for related hydrazone derivatives .
Küçükgüzel et al. (2007)Investigated various derivatives showing significant activity against multiple bacterial strains, highlighting structure-activity relationships .
Recent Multicomponent Reaction StudiesSynthesized derivatives exhibiting greater anti-inflammatory activity than standard drugs like curcumin .

Q & A

Q. What challenges arise in scaling up the synthesis of this compound for bulk material studies?

  • Methodological Answer :
  • Solvent Volume : Transition from batch to flow chemistry for safer handling of ethanol/toluene.
  • Reaction Time : Optimize reflux duration to balance yield and energy costs.
  • Impurity Control : Implement inline FTIR or HPLC monitoring during continuous synthesis .

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